molecular formula C11H13NOS B14583415 3,7-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 61394-67-0

3,7-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14583415
CAS No.: 61394-67-0
M. Wt: 207.29 g/mol
InChI Key: KTMVUMWJWZNGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound with a unique structure that includes both indole and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,7-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of indole and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61394-67-0

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

3,7-dimethyl-3-methylsulfanyl-1H-indol-2-one

InChI

InChI=1S/C11H13NOS/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)14-3/h4-6H,1-3H3,(H,12,13)

InChI Key

KTMVUMWJWZNGCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.